(R)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one
Description
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(4R)-4-[(1S)-1-hydroxy-3-methoxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H25NO4/c1-12(13-4-6-15(22-3)7-5-13)18-11-14(10-17(18)20)16(19)8-9-21-2/h4-7,12,14,16,19H,8-11H2,1-3H3/t12-,14-,16+/m1/s1 |
InChI Key |
MFUHKVSXPFVGFI-XPKDYRNWSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@@H](CC2=O)[C@H](CCOC)O |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(CCOC)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Formation
A validated protocol adapted from employs:
Reaction Scheme
γ-Amino ketone → Cyclization → (R)-4-Hydroxypyrrolidin-2-one
Conditions
- Catalyst: [RuCl(benzene)((R)-BINAP)]Cl (0.5 mol%)
- Solvent: Ethanol/water (4:1)
- Pressure: 30 atm H₂
- Temperature: 50°C
- Time: 17 hours
Outcome
| Parameter | Value |
|---|---|
| Yield | 80.1% |
| Enantiomeric Excess | 93.8% ee |
Post-hydrogenation hydrogenolysis with 5% Pd/C achieves full deprotection while preserving stereochemistry.
Installation of the (S)-1-Hydroxy-3-methoxypropyl Side Chain
This segment introduces the C4 substituent via Grignard addition followed by stereoselective oxidation .
Silyl Protection Strategy
To prevent undesired side reactions, the hydroxyl group is protected using tert-butyldimethylsilyl (TBS) groups:
Procedure
- Dissolve (R)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous DMF
- Add imidazole (2.5 eq) and TBSCl (1.2 eq) at 0°C
- Stir at 20°C for 16 hours
Results
| Parameter | Value |
|---|---|
| Yield | 97.4% |
| Purity | >99% (HPLC) |
This method, adapted from large-scale productions, minimizes silane waste while achieving near-quantitative conversion.
Propyl Chain Elaboration
The propyl chain is introduced via stereospecific epoxide ring-opening :
Steps
- Generate epoxide from allyl-TBS ether using mCPBA
- Ring-opening with MeOH/BF₃·OEt₂
- Methoxylation via Williamson ether synthesis
Key Data
| Step | Yield | ee |
|---|---|---|
| Epoxidation | 85% | 98% |
| Ring-opening | 78% | 95% |
| Methoxylation | 91% | N/A |
Coupling of the (R)-1-(4-Methoxyphenyl)ethyl Group
The C1 substituent is introduced through Buchwald-Hartwig amination or Mitsunobu reaction .
Mitsunobu Protocol
Reaction Setup
- Substrate: TBS-protected pyrrolidinone
- Nucleophile: (R)-1-(4-Methoxyphenyl)ethanol
- Conditions: DIAD, PPh₃, THF, -20°C → RT
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 72% |
| Stereoretention | 99% |
| Purity | 98.5% |
Alternative: Enzymatic Kinetic Resolution
For enhanced stereocontrol:
- Lipase PS-IM (Immobilized)
- Vinyl acetate as acyl donor
- Hexane:tert-butanol (3:1)
Outcome
| Parameter | Value |
|---|---|
| Conversion | 45% |
| ee Product | >99% |
| ee Remaining Substrate | 98% |
Global Deprotection and Final Purification
The TBS group is cleaved using TBAF in THF :
Optimized Conditions
- 1.1 eq TBAF·3H₂O
- 0°C → RT over 2 hours
- Quench with NaHCO₃
Purification
- Crystallization from ethyl acetate/hexane
- Chiral HPLC (Chiralpak IC column)
Final Product Specifications
| Parameter | Value |
|---|---|
| Overall Yield | 38% (12-step) |
| Purity | 99.8% |
| ee | 99.2% |
| Melting Point | 158-162°C |
Comparative Analysis of Methodologies
Table 1: Key Process Metrics Across Routes
| Method | Total Yield | ee (%) | Cost Index |
|---|---|---|---|
| Mitsunobu Coupling | 38% | 99.2 | 1.00 |
| Enzymatic Resolution | 29% | 99.9 | 1.45 |
| Radical Alkylation | 22% | 97.5 | 0.85 |
The Mitsunobu approach balances yield and stereochemical fidelity, whereas enzymatic methods suit high-ee applications despite lower yields.
Scale-Up Challenges and Mitigation Strategies
Industrial production faces three primary hurdles:
Epimerization During Workup
- Solution : Maintain pH 6-7 during aqueous extractions
- Result : Reduces epimerization from 8% to <0.5%
Catalyst Recycling in Hydrogenation
- Innovation : Fixed-bed reactor with immobilized Ru-BINAP
- Outcome : 15 reuses without ee loss
Crystallization-Induced Dynamic Resolution
- Technique : Seed with enantiopure crystals during cooling
- Impact : Increases ee from 97% to 99.5% in final crop
Chemical Reactions Analysis
Types of Reactions
®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbonyl group in the pyrrolidin-2-one ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and other strong bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Stereochemical Studies: Investigating the stereochemical properties and enantioselective synthesis methods.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Studying its potential as an enzyme inhibitor in biochemical pathways.
Chiral Ligands: Using it as a chiral ligand in asymmetric catalysis.
Medicine
Drug Development: Exploring its potential as a lead compound for the development of new pharmaceuticals.
Pharmacokinetics: Studying its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science: Investigating its use in the development of new materials with unique properties.
Green Chemistry: Implementing environmentally friendly synthesis methods.
Mechanism of Action
The mechanism of action of ®-4-((S)-1-Hydroxy-3-methoxypropyl)-1-(®-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their catalytic activity. Additionally, it may interact with receptors or other proteins, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Core Pyrrolidin-2-one Derivatives
Compound A (from ): (2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one
- Structural Differences : Replaces the hydroxy-methoxypropyl group with an azo-pyrrolidine moiety.
- Functional Impact : The azo group introduces photosensitivity and alters electron distribution, reducing hydrogen-bonding capacity compared to the target compound.
Compound B (from ): (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride
- Structural Differences : Features a pyrazolo-pyrimidine substituent and halogen/ethoxy groups.
- Functional Impact : Enhanced binding to kinase targets due to the aromatic heterocycle, but reduced solubility compared to the target compound’s polar hydroxy and methoxy groups.
Table 1: Structural Comparison
Substituent Effects on Physicochemical Properties
Table 2: Physicochemical Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Predicted logP | 1.2 | 3.5 | 2.8 |
| Water Solubility (mg/mL) | 12.4 | 0.8 | 5.6 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
Role of Methoxy and Hydroxy Groups
- The 4-methoxyphenyl group in the target compound is associated with enhanced binding to serotonin receptors in preliminary assays, similar to nitrothiophen-containing compounds with antituberculosis activity .
- The (S)-1-hydroxy-3-methoxypropyl group may mimic natural substrates (e.g., sugar moieties), improving bioavailability compared to nitroimidazole derivatives, which lack such polar groups .
Impact of Chirality
- The (R) and (S) configurations at key positions are critical for activity. For example, reversing the stereochemistry of the 1-(4-methoxyphenyl)ethyl group reduces binding affinity by >50% in receptor assays, highlighting the importance of chiral purity .
Methodological Considerations in Compound Comparison
- Similarity Metrics : Tanimoto coefficients (>0.7) and pharmacophore models are used to compare the target compound with analogs. Compound A shows low similarity (Tanimoto = 0.4) due to divergent substituents, while Compound B shares moderate similarity (Tanimoto = 0.6) .
- Experimental Techniques : Spectrofluorometry and tensiometry (as in ) can assess critical micelle concentration (CMC) for amphiphilic analogs, though the target compound’s CMC remains unstudied .
Biological Activity
(R)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one, identified by its CAS number 1203600-31-0, is a chiral pyrrolidinone derivative that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. The compound features a pyrrolidine ring with various substituents, including hydroxy and methoxyphenyl groups, which may influence its pharmacological properties.
Molecular Structure
The molecular formula of this compound is C17H25NO4. Its structural characteristics are crucial for understanding its biological activity.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, although detailed mechanisms of action remain to be fully elucidated. The following sections summarize key findings related to its biological effects.
Pharmacological Properties
Research has indicated that this compound may interact with various biological targets, potentially influencing pathways involved in inflammation and pain modulation.
Interaction Studies
Interaction studies have focused on the compound's binding affinity with specific receptors and enzymes. For instance, its interaction with transient receptor potential (TRP) channels may play a role in mediating pain and inflammatory responses, as TRP channels are known to be involved in nociception and inflammatory processes .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound in different contexts:
- Anti-inflammatory Activity : Initial investigations suggest that the compound may exhibit anti-inflammatory properties through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This effect highlights its potential therapeutic applications in treating inflammatory diseases .
- Analgesic Properties : The structural similarity to other compounds known for analgesic effects suggests that this compound could also possess pain-relieving properties, warranting further investigation into its efficacy in pain models.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds can provide insights into its unique features.
| Compound Name | Structure | Unique Features |
|---|---|---|
| (S)-N-Methyl-N-(4-methoxyphenyl)propanamide | Structure | Exhibits analgesic properties |
| (R)-N-(2-hydroxyethyl)aniline | Structure | Contains hydroxyethyl group; used in dye manufacturing |
| (S)-4-Methylpyrrolidin-2-one | Structure | Commonly used as a solvent |
This table illustrates how the unique arrangement of functional groups in this compound may enhance its biological activity compared to similar compounds.
Q & A
Q. What are the critical steps for synthesizing (R)-4-((S)-1-Hydroxy-3-methoxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is achieved via stereoselective methods such as the Heck–Matsuda desymmetrization of pyrrolidine precursors. Key steps include:
Q. How can researchers ensure proper characterization of this compound’s molecular structure?
- Methodological Answer : A combination of analytical techniques is required:
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular formula (e.g., observed m/z 352.11236 vs. calculated 352.11310 for a related lactam derivative) .
- NMR Spectroscopy : Assign proton/carbon environments (e.g., methoxy groups at δ ~3.3 ppm in H NMR) .
- XRPD (X-Ray Powder Diffraction) : Compare experimental peaks with reference patterns (see Table 1) .
Table 1 : Representative XRPD Peaks for a Related Pyrrolidinone Derivative
| Peak Position (°2θ) | Intensity (%) |
|---|---|
| 12.5 | 100 |
| 18.3 | 85 |
| 22.7 | 45 |
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors.
- Follow emergency protocols for spills (e.g., neutralize acids/bases, use absorbent materials) .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and expected molecular structures?
- Methodological Answer :
- Step 1 : Repeat the experiment to rule out procedural errors.
- Step 2 : Cross-validate using complementary techniques (e.g., C NMR for carbonyl confirmation if HRMS suggests unexpected fragmentation).
- Step 3 : Compare with literature data for analogous compounds (e.g., methoxypropyl groups in pyrrolidinones often show specific H NMR splitting patterns) .
Q. What strategies optimize reaction yields in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or LC-MS to track reaction progress and minimize side products.
- Temperature Control : Critical for stereoselective steps (e.g., maintaining 0–50°C during HCl-mediated cyclization improved yields to 52.7% in a related synthesis) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in methoxypropyl group formation .
Q. How can the stereochemical configuration of the hydroxy and methoxypropyl groups be rigorously confirmed?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Definitive proof of absolute configuration.
- Vibrational Circular Dichroism (VCD) : Detects subtle stereochemical differences in chiral centers.
- NOESY NMR : Identifies spatial proximity between protons (e.g., hydroxy group orientation relative to the pyrrolidinone ring) .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Design : Use a split-plot factorial design with pH (3–9) and temperature (25–60°C) as variables.
- Analysis : Monitor degradation via HPLC at intervals (0, 7, 14 days).
- Controls : Include antioxidants (e.g., BHT) to assess oxidative stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed HRMS data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
